2,3-Dihydro-1,4-benzodioxin-2-ylmethyl imidothiocarbamate methanesulfonat+
Description
2,3-Dihydro-1,4-benzodioxin-2-ylmethyl imidothiocarbamate methanesulfonat+ is a synthetic compound featuring a benzodioxin core fused with an imidothiocarbamate group and a methanesulfonate counterion. The methanesulfonate (mesylate) salt likely enhances solubility, a common strategy in pharmaceutical and agrochemical design .
Notably, benzodioxin derivatives are explored for their stability and bioactivity, as seen in compounds like 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine, which is restricted to research use due to unvalidated medical applications .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-ylmethyl carbamimidothioate;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S.CH4O3S/c11-10(12)15-6-7-5-13-8-3-1-2-4-9(8)14-7;1-5(2,3)4/h1-4,7H,5-6H2,(H3,11,12);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNRTNPRPWUJCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C(OC2=CC=CC=C2O1)CSC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzodioxane Core
The benzodioxane portion (2,3-dihydro-1,4-benzodioxin) is a critical structural motif that can be synthesized starting from substituted dihydroxybenzaldehydes or related precursors. Key steps include:
Regioselective methylation and protection : Starting from 2,4-dihydroxybenzaldehyde, the para-hydroxyl group is selectively methylated using methyl iodide and potassium carbonate in refluxing acetone to yield 2-hydroxy-4-methoxybenzaldehyde. The ortho-hydroxyl group is then protected as a methoxymethyl (MOM) ether using chloromethyl methyl ether, potassium hydroxide, and dibenzo-18-crown-6 catalyst in acetonitrile, achieving high yields (~79%).
Baeyer-Villiger oxidation and hydrolysis : The aldehyde group undergoes Baeyer-Villiger oxidation using m-chloroperbenzoic acid (MCPBA) and potassium fluoride in methylene chloride, followed by hydrolysis in alkaline medium to yield phenolic intermediates.
Etherification and reduction : Etherification with brominated methylenedioxybenzoylacetate derivatives in the presence of potassium tert-butoxide and crown ether catalyst leads to keto-ester intermediates. Subsequent reduction with sodium borohydride in ethanol/THF mixtures produces hydroxy esters and diols, which are precursors for cyclization to the benzodioxane ring.
Dehydrative cyclization : The diols and triols are cyclized under acidic conditions using polyphosphoric acid (PPA) or other dehydrating agents like P2O5 or KHSO4 in dichloromethane to form the benzodioxane ring system. Yields range from 56% to 69%, with stereoselectivity favoring trans isomers (ratios vary from 48:52 to 88:12 trans:cis) depending on conditions.
| Run | Cyclization Conditions | Product Yield (%) | trans:cis Ratio |
|---|---|---|---|
| 1 | PPA, room temperature | 59 | 75:25 |
| 2 | P2O5/CH2Cl2 | 69 | 48:52 |
| 3 | KHSO4/CH2Cl2 | 56 | 54:46 |
| 4 | PPA, room temperature | 60 | 88:12 |
| 5 | Amberlist-15/PhMe | 58 | 77:23 |
Table 1: Dehydrative Cyclization of Diols and Triols to Benzodioxane Derivatives
Functionalization to Imidothiocarbamate Derivative
The preparation of the imidothiocarbamate moiety and its attachment to the benzodioxane core involves:
Synthesis of intermediate sulfonamides : The amino-substituted benzodioxane derivative, such as N-2,3-dihydrobenzo-dioxin-6-amine, is reacted with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in aqueous alkaline media (pH 9-10) to yield sulfonamide intermediates. The reaction is typically stirred for several hours at room temperature and monitored by thin-layer chromatography (TLC). Acidification to pH 2 precipitates the sulfonamide product, which is isolated by filtration and drying.
Coupling with electrophilic acetamide derivatives : The sulfonamide intermediate is then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in polar aprotic solvents such as N,N-dimethylformamide (DMF), using lithium hydride as a base. The reaction proceeds at room temperature with stirring for 3-4 hours, yielding the target imidothiocarbamate derivatives after workup and purification.
Purification and characterization : The final compounds are purified by precipitation and washing, with purity confirmed by IR, ^1H-NMR spectroscopy, and elemental analysis. Characteristic IR peaks include N-H stretching (~3248 cm^-1), aromatic C-H stretching (~3045 cm^-1), and sulfonyl group vibrations (~1383 cm^-1).
Summary of Synthetic Route
The overall synthetic strategy can be summarized as follows:
Research Findings and Analytical Data
The benzodioxane formation via dehydrative cyclization is sensitive to conditions, with polyphosphoric acid providing the best balance of yield and stereoselectivity.
The sulfonamide intermediate is efficiently prepared in aqueous alkaline media, facilitating scale-up and environmental considerations.
The final coupling step using lithium hydride in DMF allows for mild reaction conditions and high purity of the imidothiocarbamate derivatives.
Spectroscopic data confirm the structural integrity of the synthesized compounds, with IR and NMR peaks consistent with the expected functional groups.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodioxin-2-ylmethyl imidothiocarbamate methanesulfonat+ can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The imidothiocarbamate group can be reduced to form corresponding amines.
Substitution: The methanesulfonate group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research has demonstrated that 2,3-dihydro-1,4-benzodioxin derivatives exhibit various biological activities that are crucial for therapeutic applications:
- Antimicrobial Activity : Compounds containing this structure have been evaluated for their antimicrobial properties against bacterial strains and fungi. For instance, studies have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : The compound has been investigated for its anticancer properties. Certain derivatives have exhibited cytotoxic effects in various cancer cell lines, including HeLa and HCT116 cells .
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase and α-glucosidase enzymes, which are relevant in treating diseases like diabetes and Alzheimer's .
Case Studies and Research Findings
Several studies have highlighted the efficacy of 2,3-dihydro-1,4-benzodioxin derivatives in various applications:
- Antimicrobial Evaluation : In one study, derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising results in inhibiting vital mycobacterial enzymes .
- Anticancer Studies : Another investigation focused on the anticancer activity of synthesized compounds against various cancer cell lines. The most potent compound demonstrated an IC50 value significantly lower than standard chemotherapeutics .
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl imidothiocarbamate methanesulfonat+ involves its interaction with specific molecular targets. The imidothiocarbamate group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The benzodioxin ring may also interact with various receptors or enzymes, contributing to its biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Comparison
The table below highlights key structural and functional differences between the target compound and analogs:
Key Observations:
- Benzodioxin vs. Benzodiazepine Cores : The benzodioxin core in the target compound offers greater oxidation resistance compared to the benzodiazepine ring, which is prone to metabolic degradation .
- Functional Groups : The imidothiocarbamate group distinguishes the target from sulfonylurea-based herbicides (e.g., triflusulfuron methyl ester), which inhibit plant acetolactate synthase (ALS) . Imidothiocarbamates may exhibit different binding modes due to their thiourea-like structure.
Solubility and Stability
- The methanesulfonate counterion in the target compound likely improves aqueous solubility compared to neutral benzodioxin derivatives, akin to mesylate salts used in pharmaceuticals .
- In contrast, sulfonylurea herbicides like ethametsulfuron methyl ester rely on methyl ester groups for lipophilicity, optimizing plant membrane penetration .
Bioactivity
- Antimicrobial Potential: While benzodiazepines exhibit antibacterial and antifungal activity , the target compound’s imidothiocarbamate group may confer unique antimicrobial properties through thiol-mediated mechanisms.
- Agrochemical Relevance : The triazine-based herbicides (e.g., metsulfuron methyl ester) target ALS enzymes, but the benzodioxin-imidothiocarbamate structure may interact with alternative biological pathways, necessitating further study .
Research and Development Status
Biological Activity
2,3-Dihydro-1,4-benzodioxin-2-ylmethyl imidothiocarbamate methanesulfonate (CAS Number: 1426291-41-9) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzodioxin moiety and an imidothiocarbamate group. Its molecular formula is CHNOS, with a molecular weight of approximately 320.4 g/mol. The structural complexity contributes to its diverse biological activities.
Pharmacological Properties
Research indicates that 2,3-Dihydro-1,4-benzodioxin derivatives exhibit a range of pharmacological effects, including:
- Anti-inflammatory Activity : Studies have shown that derivatives of this compound can inhibit inflammatory responses in various animal models. For instance, one study demonstrated that a related compound exhibited comparable potency to ibuprofen in reducing carrageenan-induced paw edema in rats .
- Adrenergic Antagonism : The compound has been evaluated for its ability to act as alpha and beta adrenergic antagonists. In one study, four stereoisomers of a related benzodioxin compound were synthesized and tested, revealing significant alpha-blocking activity and varying beta-blocking potencies .
- Antioxidant Activity : Preliminary investigations suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions .
The mechanisms underlying the biological activities of 2,3-Dihydro-1,4-benzodioxin derivatives involve multiple pathways:
- Inhibition of Pro-inflammatory Mediators : The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
- Adrenergic Receptor Interaction : The adrenergic antagonism suggests interaction with adrenergic receptors, affecting cardiovascular responses and potentially influencing blood pressure regulation.
Case Study 1: Anti-inflammatory Efficacy
A study conducted on the anti-inflammatory properties of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid demonstrated significant reduction in edema in rat models when compared to standard anti-inflammatory drugs. The results indicated that the compound could serve as a potential therapeutic agent for inflammatory diseases .
Case Study 2: Adrenergic Blocking Potency
In another investigation focusing on the synthesis and evaluation of various benzodioxin derivatives, it was found that certain stereoisomers displayed superior beta-blocking activity compared to established beta-blockers. This highlights the potential for developing new cardiovascular therapies based on this compound .
Data Summary
Q & A
Q. Q1: What are the recommended synthetic routes for preparing derivatives of 2,3-dihydro-1,4-benzodioxin-based compounds, and what experimental conditions are critical for yield optimization?
Methodological Answer:
- Synthetic Pathways : Derivatives of 2,3-dihydro-1,4-benzodioxin are typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide derivatives can be prepared by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control (pH 10) using aqueous Na₂CO₃ .
- Key Conditions : Temperature control (70–90°C), solvent selection (e.g., N,N-dimethylformamide with LiH as a catalyst), and reaction time (6–12 hours) significantly impact yields. Post-synthesis purification often involves column chromatography with gradient elution (hexane/ethyl acetate) .
Q. Q2: How should researchers characterize the structural integrity of 2,3-dihydro-1,4-benzodioxin derivatives, and what analytical techniques are most reliable?
Methodological Answer:
- Spectroscopic Techniques :
- Chromatographic Methods : HPLC with UV detection (λ = 254 nm) ensures purity, while TLC monitors reaction progress .
Q. Q3: What safety protocols are essential when handling 2,3-dihydro-1,4-benzodioxin derivatives in laboratory settings?
Methodological Answer:
- Hazard Mitigation :
- Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritants (e.g., methanesulfonate byproducts) .
- In case of skin contact, rinse immediately with water for ≥15 minutes; for eye exposure, use emergency eyewash stations .
- Fire Safety : Employ dry chemical extinguishers for fires involving organic solvents; avoid water due to reactive intermediates like hydrogen chloride .
Advanced Research Questions
Q. Q4: How can computational modeling be integrated to predict the reactivity of imidothiocarbamate methanesulfonat+ derivatives in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Simulate electron distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model transition states for sulfonamide formation .
- Molecular Dynamics (MD) : Study solvent effects (e.g., acetonitrile vs. DMF) on reaction kinetics using force fields (AMBER/CHARMM) .
Q. Q5: What strategies resolve contradictions in biological activity data for benzodioxin derivatives, such as inconsistent enzyme inhibition results?
Methodological Answer:
Q. Q6: How can researchers optimize membrane separation technologies for isolating 2,3-dihydro-1,4-benzodioxin derivatives from complex reaction mixtures?
Methodological Answer:
- Membrane Selection : Use nanofiltration (NF) membranes with MWCO 200–500 Da to retain high-molecular-weight byproducts .
- Process Parameters : Adjust transmembrane pressure (5–15 bar) and cross-flow velocity to enhance selectivity. Monitor purity via inline UV-Vis spectroscopy .
Q. Q7: What in vivo methodologies are appropriate for evaluating the pharmacokinetics of imidothiocarbamate methanesulfonat+ derivatives?
Methodological Answer:
- Animal Models : Administer derivatives intravenously (IV) or orally (PO) in rodents (e.g., Sprague-Dawley rats) to study bioavailability .
- Analytical Workflow :
- Plasma Sampling : Collect at timed intervals; extract using protein precipitation (ACN:MeOH) .
- LC-MS/MS Quantification : Use deuterated internal standards (e.g., d₆-methanesulfonate) for accuracy .
Methodological Frameworks
Q. Q8: How should a research proposal on this compound integrate theoretical frameworks with experimental design?
Methodological Answer:
Q. Q9: What statistical approaches are recommended for analyzing contradictory data in structure-activity relationship (SAR) studies?
Methodological Answer:
Q. Q10: How can researchers validate the environmental impact of benzodioxin derivatives during disposal or accidental release?
Methodological Answer:
- Ecotoxicology Assays : Test acute toxicity in Daphnia magna (48-hour LC₅₀) and algal growth inhibition (OECD 201) .
- Degradation Studies : Use UV/H₂O₂ advanced oxidation processes (AOPs) to assess photolytic degradation half-lives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
